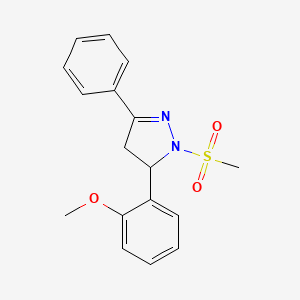

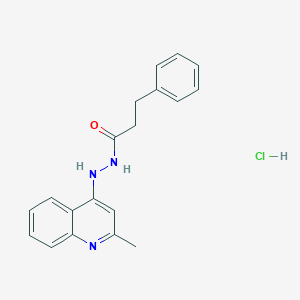

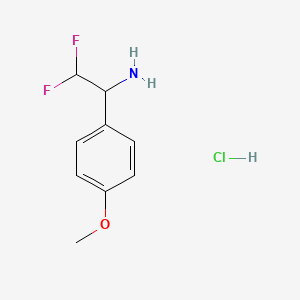

![molecular formula C10H9BrFNO2 B2976348 [3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol CAS No. 501939-46-4](/img/structure/B2976348.png)

[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol

Descripción general

Descripción

The compound appears to contain a bromo-fluoro-phenyl group and an isoxazole group. Bromo-fluoro-phenyl compounds are aromatic compounds containing a phenyl group that is substituted at one carbon with a bromine atom and at another carbon with a fluorine atom . Isoxazoles are compounds containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromo-fluoro-phenyl group and the isoxazole ring. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromo-fluoro-phenyl group and the isoxazole ring. The bromine and fluorine atoms are likely to be reactive due to their electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo-fluoro-phenyl group and the isoxazole ring could affect properties such as polarity, solubility, and stability .Aplicaciones Científicas De Investigación

Reactions at the Benzylic Position

Compounds with a benzylic position, like our compound, can undergo various reactions . These include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position’s reactivity is due to its ability to form a resonance-stabilized carbocation .

Biological Potential of Indole Derivatives

Although our compound is not an indole derivative, it shares some structural similarities. Indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that our compound could exhibit similar activities.

Synthesis of Liquid Crystalline Compounds

Compounds with fluorophenyl groups have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These are made by palladium-catalyzed cross-couplings .

Synthesis of Potent Leukotriene B4 Receptor Agonists

Fluorophenylboronic acids have been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . Our compound, with its fluorophenyl group, could potentially be used in similar syntheses.

Material Science Investigations

Compounds with bromofluorophenyl groups, like our compound, have been used in material science investigations. Their unique properties make them versatile for such applications.

Drug Synthesis

Bromofluorophenyl compounds have been used in the synthesis of various drugs. The unique properties of these compounds make them valuable in creating new therapeutic agents.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been reported to undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s physical properties such as its boiling point (154-155°c), density (172), and solubility in common organic solvents like ethanol, dimethylformamide, and dichloromethane could influence its bioavailability.

Result of Action

Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the compound’s stability and reactivity could be influenced by conditions such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO2/c11-8-2-1-6(3-9(8)12)10-4-7(5-14)15-13-10/h1-3,7,14H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNGXSCCHPUWFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC(=C(C=C2)Br)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

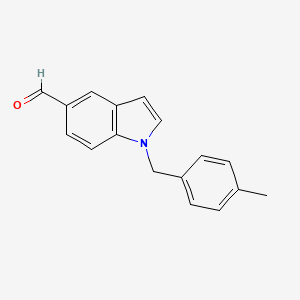

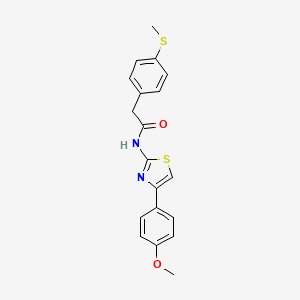

![3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2976269.png)

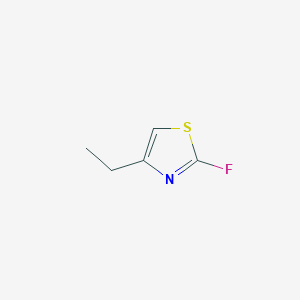

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)

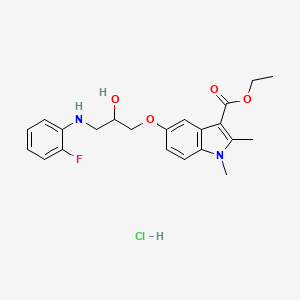

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline](/img/structure/B2976287.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2976288.png)